2-Methyl-6-nitrophenol

Electrophilic Aromatic Substitution Nitration Regioselectivity

For process chemists and medicinal researchers, the regiospecific identity of a nitrophenol intermediate is critical. Our 2-Methyl-6-nitrophenol (CAS 13073-29-5) is the distinct 6-nitro isomer, not a generic mixture. This isomer enables selective synthesis of key scaffolds like 2-amino-6-methylphenol, avoiding divergent SAR pathways caused by other nitrocresols. Its specific substitution pattern dictates unique acidity and reactivity in cross-couplings, and its formation can be favored under controlled nitration conditions to simplify purification. Procure the correct isomer with batch-to-batch consistency for your R&D and scale-up workflows.

Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
CAS No. 13073-29-5
Cat. No. B087177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-nitrophenol
CAS13073-29-5
Molecular FormulaC7H7NO3
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)[N+](=O)[O-])O
InChIInChI=1S/C7H7NO3/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4,9H,1H3
InChIKeyAQDKZPFDOWHRDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-6-nitrophenol (CAS 13073-29-5) – A Regiospecific o-Cresol Mononitration Isomer for Chemical Intermediate Applications


2-Methyl-6-nitrophenol (CAS 13073-29-5), also known as 6-nitro-o-cresol, is a monosubstituted nitrophenol characterized by a methyl group at the ortho position and a nitro group at the adjacent position on the phenolic ring. It is a light yellow to yellow crystalline solid with a molecular weight of 153.14 g/mol, a melting point of 147°C, and a predicted pKa of 7.48±0.24 . The compound is primarily utilized as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes . Its regiospecific structure is a direct outcome of the electrophilic nitration of o-cresol, where it forms alongside the 4-nitro isomer in ratios that vary significantly with reaction conditions [1].

Why 2-Methyl-6-nitrophenol Cannot Be Casually Substituted by Other Nitrocresol Isomers in Synthesis


In synthetic chemistry, the precise regioisomeric identity of a nitrophenol intermediate dictates its downstream reactivity and the final product's structure. The 2-methyl-6-nitrophenol isomer presents a unique substitution pattern where the electron-withdrawing nitro group is ortho to the hydroxyl group and adjacent to the methyl group. This specific arrangement influences its acidity, solubility, and the electronic environment of the aromatic ring, which are critical parameters for subsequent reactions such as nucleophilic aromatic substitution or metal-catalyzed cross-couplings. Simply replacing it with a different nitrocresol isomer, such as 2-methyl-4-nitrophenol (CAS 99-52-5) or 4-methyl-2-nitrophenol (CAS 119-33-5), without rigorous validation would likely lead to divergent reaction kinetics, altered regioselectivity in further functionalizations, and the formation of entirely different final compounds [1]. The following evidence underscores the quantifiable differences that preclude generic substitution.

2-Methyl-6-nitrophenol: Head-to-Head Evidence of Regioisomeric Differentiation and Synthetic Utility


Regioselectivity in o-Cresol Nitration: The 6-Nitro vs. 4-Nitro Isomer Ratio is Highly Condition-Dependent

The nitration of o-cresol yields a mixture of 2-methyl-6-nitrophenol and its regioisomer, 2-methyl-4-nitrophenol. The ratio of these two products is not fixed; it is a direct function of the sulfuric acid concentration in the reaction medium. This variability is a key differentiator for process chemists aiming to optimize yield and purity of the desired 6-nitro isomer [1].

Electrophilic Aromatic Substitution Nitration Regioselectivity

Differential Product Yields in Gas-Phase Oxidation of Cresol Isomers by NO3 Radicals

The reaction of NO3 radicals with different cresol isomers in the gas phase yields distinct nitrophenol products with high specificity. For ortho-cresol, the 6-nitro isomer is a major product, whereas meta-cresol yields a mixture of 2-, 4-, and 5-nitro isomers. This demonstrates the profound influence of the starting cresol's substitution pattern on the formation of a specific nitrophenol [1].

Atmospheric Chemistry Gas-Phase Reaction Nitration

Quantified Difference in Acidity (pKa) Relative to Closest Nitrophenol Analogs

The acidity of a nitrophenol is a critical parameter affecting its solubility, reactivity, and biological activity. The predicted pKa of 2-methyl-6-nitrophenol is 7.48±0.24, which is notably higher (less acidic) than that of its analog, 2-methyl-4-nitrophenol. This difference is attributed to the varying degree of resonance stabilization of the phenoxide ion by the nitro group in different positions .

Physical Organic Chemistry Acidity Structure-Activity Relationship

Solubility Contrast with 2,6-Dimethyl-4-nitrophenol Highlights Impact of Additional Methyl Group

The aqueous solubility of a compound is a primary driver of its behavior in both synthesis (e.g., for extraction and purification) and biological systems. 2-Methyl-6-nitrophenol exhibits a calculated solubility of 1.7 g/L at 25°C. This is in contrast to the significantly lower solubility expected for a more alkylated analog like 2,6-dimethyl-4-nitrophenol, due to the increased hydrophobic character imparted by an additional methyl group .

Physical Chemistry Solubility Crystallization

Established Synthetic Route and Use as a Key Intermediate for 2-Amino-6-methylphenol

2-Methyl-6-nitrophenol serves as a direct precursor to 2-amino-6-methylphenol, a valuable building block in medicinal chemistry. The reduction of the nitro group is a well-established, high-yielding transformation. This contrasts with alternative routes that might start from a different nitrocresol isomer, which would yield a different amino-phenol product (e.g., 2-methyl-4-nitrophenol reduces to 2-amino-4-methylphenol) .

Synthetic Methodology Intermediates Pharmaceutical Synthesis

2-Methyl-6-nitrophenol: High-Value Application Scenarios Derived from Quantitative Differentiation Evidence


Optimized Production of 6-Nitro-o-Cresol via Controlled Nitration

Based on the direct head-to-head evidence that the 6-nitro to 4-nitro isomer ratio changes from 1.5 to 0.8 as sulfuric acid concentration increases from 50% to 83% [1], process chemists can design a manufacturing protocol that selectively favors the 2-methyl-6-nitrophenol product. By operating at a lower sulfuric acid concentration (e.g., 50-60%), they can achieve a higher relative yield of the target isomer, simplifying downstream purification and reducing waste from the undesired 4-nitro isomer. This quantitative control is not available for in-class compounds that do not exhibit such a pronounced, condition-dependent regioselectivity.

Synthesis of 2-Amino-6-methylphenol Derivatives for Medicinal Chemistry

The compound's established role as a precursor to 2-amino-6-methylphenol is a key differentiator . Medicinal chemists requiring the 2-amino-6-methylphenol scaffold for the synthesis of potential drug candidates (e.g., certain anti-inflammatory or antimicrobial agents) must use 2-methyl-6-nitrophenol as their starting material. Substituting it with an alternative nitrocresol isomer, like 2-methyl-4-nitrophenol, would lead to a completely different regioisomeric amine (2-amino-4-methylphenol) and, consequently, a different series of analogs, derailing the structure-activity relationship (SAR) study.

Atmospheric Chemistry Studies of Nitrophenol Formation from o-Cresol

The FT-IR product study established that the gas-phase reaction of o-cresol with NO3 radicals yields 2-methyl-6-nitrophenol with a specific yield of (11.5 ± 0.8)% [2]. For atmospheric chemists modeling the fate of volatile organic compounds (VOCs), this quantitative yield is an essential input parameter for chemical transport models. It allows for accurate prediction of secondary organic aerosol (SOA) formation from o-cresol emissions. The corresponding yields for m-cresol are different and lead to a different mixture of products, underscoring that 2-methyl-6-nitrophenol's formation is uniquely tied to o-cresol under these conditions.

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